molecular formula C17H24N2O4S2 B5502381 (4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5502381
M. Wt: 384.5 g/mol
InChI Key: XWYQJGTWXAGTTN-CABCVRRESA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,4-b]pyrazines typically involves multi-component reactions (MCR) and can be facilitated by catalysts such as N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD). These methods emphasize high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).

Molecular Structure Analysis

Structural studies of thieno[3,4-b]pyrazine derivatives, such as the analysis of molecular configurations and conformations, are crucial for understanding their chemical behavior and potential applications. The unique arrangement of rings and substituents in these compounds often contributes to their distinctive properties (Mørkved et al., 2007).

Chemical Reactions and Properties

Thieno[3,4-b]pyrazines participate in various chemical reactions, forming different derivatives and exhibiting a range of chemical properties. The reactivity of these compounds is influenced by their molecular structure, particularly the positioning and nature of substituents, which can lead to diverse reaction pathways and products (Donzello et al., 2011).

Physical Properties Analysis

The physical properties of thieno[3,4-b]pyrazines, such as solubility, melting point, and crystal structure, are essential for their practical application in various fields. These properties are determined by both the core structure of the compound and its functional groups (Wen et al., 2008).

Chemical Properties Analysis

Thieno[3,4-b]pyrazines exhibit a range of chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for forming diverse chemical bonds. These properties are crucial for their use in synthetic chemistry and material science (Kenning et al., 2002).

Scientific Research Applications

Synthesis and Catalysis

  • Efficient Catalysis for Synthesis of Heterocyclic Compounds : A study by Khazaei et al. (2015) highlights the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a highly efficient catalyst for synthesizing various heterocyclic compounds, including 4H-pyran and pyrazolo[1,2-b]phthalazine derivatives. This showcases the potential for related thieno[3,4-b]pyrazine structures to be used in catalyzing the synthesis of complex heterocycles under green chemistry protocols (Khazaei et al., 2015).

Biological Activities

  • Antimicrobial and Anticancer Potential : Research into heterocyclic compounds containing thiophene and pyrazine structures has demonstrated significant antimicrobial and anticancer activities. El-Sayed (2015) elaborated on synthesizing functionalized pyrazole, isoxazole, pyrimidine, and pyridine derivatives, emphasizing their potential in drug, pesticide, and cosmetic applications due to their biological activities (El-Sayed, 2015).

  • Synthesis and Evaluation of Antiviral Agents : Sayed and Ali (2007) worked on synthesizing and evaluating the antiviral activities of compounds derived from thiophene-2-yl-propanone, suggesting the potential for related thieno[3,4-b]pyrazine structures in developing new antiviral medications (Sayed & Ali, 2007).

Chemical Reactivity and Synthesis

  • Heterocyclic Synthesis : Gad-Elkareem et al. (2011) and (2006) explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrating the reactivity and versatility of thieno[2,3-d]pyrazine structures in creating biologically active compounds with potential antimicrobial activities (Gad-Elkareem et al., 2011) (Gad-Elkareem et al., 2006).

properties

IUPAC Name

1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-2-3-16(20)18-7-8-19(15-12-25(22,23)11-14(15)18)17(21)5-4-13-6-9-24-10-13/h6,9-10,14-15H,2-5,7-8,11-12H2,1H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYQJGTWXAGTTN-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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